Product packaging for Methyl 1-cyclohexylazetidine-2-carboxylate(Cat. No.:CAS No. 18085-36-4)

Methyl 1-cyclohexylazetidine-2-carboxylate

Cat. No.: B100188
CAS No.: 18085-36-4
M. Wt: 197.27 g/mol
InChI Key: FCZVWSJTPLJYSO-UHFFFAOYSA-N
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Description

Methyl 1-cyclohexylazetidine-2-carboxylate is a synthetic organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It belongs to a class of compounds featuring an azetidine ring, a four-membered nitrogen-containing heterocycle, which is a key structural motif in medicinal chemistry. The compound serves as a versatile building block for the synthesis of more complex molecules. Azetidine derivatives are of significant research interest due to their role as conformationally constrained bioisosteres, particularly as proline analogs . For instance, the compound azetidine-2-carboxylic acid is a well-studied proline mimic that is misincorporated into proteins in place of proline, which can disrupt protein folding and trigger cellular stress responses like the unfolded protein response . This mechanism highlights the potential of azetidine-based compounds, such as this compound, as valuable tools in biochemical research for studying protein synthesis, proteotoxicity, and plant metabolism . The cyclohexyl substituent on the azetidine nitrogen adds lipophilicity, which can influence the compound's bioavailability and interaction with biological targets. Researchers utilize this chemical in exploratory studies, including the development of novel enzyme inhibitors and the investigation of amino acid metabolism. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO2 B100188 Methyl 1-cyclohexylazetidine-2-carboxylate CAS No. 18085-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-cyclohexylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-11(13)10-7-8-12(10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZVWSJTPLJYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393388
Record name methyl 1-cyclohexylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18085-36-4
Record name methyl 1-cyclohexylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 1 Cyclohexylazetidine 2 Carboxylate and Analogous Azetidines

Classical and Established Routes to the Azetidine (B1206935) Core

Traditional methods for forming the azetidine nucleus have laid the groundwork for the synthesis of complex derivatives like Methyl 1-cyclohexylazetidine-2-carboxylate.

The formation of the azetidine ring in azetidine-2-carboxylate derivatives is frequently achieved through intramolecular cyclization. This strategy is a key feature in many synthetic routes, providing a reliable method for constructing the four-membered heterocyclic system. acs.orgnih.govacs.org A prominent approach is the intramolecular alkylation, where a nitrogen nucleophile attacks an electrophilic carbon center within the same molecule to close the ring. acs.orgacs.org

This type of reaction is often classified as a 4-exo-tet cyclization, a process that is kinetically favorable for forming four-membered rings. tum.deresearchgate.netnih.gov The success of this strategy relies on the careful design of the acyclic precursor, which must contain a nitrogen atom and a suitable leaving group positioned to allow for the formation of the strained azetidine ring. Recent advances have also highlighted methods such as palladium(II)-catalyzed intramolecular C(sp3)–H amination for synthesizing functionalized azetidines. rsc.org

While a specific, documented synthesis for this compound is not extensively reported in readily available literature, its synthesis can be logically designed based on established principles of azetidine formation. The process would typically involve the N-alkylation of cyclohexylamine followed by a base-mediated intramolecular cyclization.

The synthesis would commence with the reaction of a primary amine, cyclohexylamine, with a bifunctional electrophile. A suitable starting material would be a halogenated carboxylate ester, such as methyl 2,4-dibromobutanoate. The initial step is a nucleophilic substitution where the nitrogen atom of cyclohexylamine attacks the more reactive primary alkyl halide, displacing one of the bromide ions. This reaction forms an N-substituted amino ester intermediate, which contains both the nucleophilic nitrogen and the electrophilic carbon center necessary for the subsequent cyclization.

Table 1: Components for the Initial N-Alkylation Reaction

ReactantRole
CyclohexylamineNucleophile (Source of the N-1 cyclohexyl group)
Methyl 2,4-dibromobutanoateElectrophile (Provides the carbon backbone for the azetidine ring)
Aprotic Solvent (e.g., THF, DMF)Reaction Medium

Following the initial N-alkylation, the crucial ring-closing step is induced by a base. The base deprotonates the secondary amine, significantly increasing its nucleophilicity. This enhanced nucleophile then attacks the remaining carbon-halogen bond in an intramolecular SN2 reaction, forming the azetidine ring. The choice of base is critical; strong, non-nucleophilic bases are often preferred to avoid side reactions. Common bases used for such cyclizations include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The use of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can be necessary, especially if the nucleophilicity of the nitrogen is reduced by electron-withdrawing groups. rsc.org

Table 2: Common Bases for Azetidine Ring Formation

BaseStrengthTypical Conditions
Potassium Carbonate (K₂CO₃)ModerateReflux in a polar aprotic solvent
Sodium Hydride (NaH)StrongAnhydrous conditions, THF or DMF
Lithium bis(trimethylsilyl)amide (LiHMDS)Very StrongAnhydrous conditions, low temperature

A significant goal in this area is the development of cost-effective and safe syntheses that are amenable to large-scale preparation. acs.org This involves optimizing reaction conditions to maximize yield and minimize waste, as well as selecting reagents that are less hazardous and easier to handle. For example, replacing a strong base like sodium hydride with a milder, less hazardous alternative like potassium carbonate could be advantageous for industrial applications, provided the yield remains acceptable. The purification process, such as chromatography, can also be a bottleneck in large-scale production, making crystallization a more desirable method for isolating the final product.

Specific Synthesis of this compound

Asymmetric Synthesis of Chiral Azetidine-2-carboxylates

Many applications of azetidine-2-carboxylates, particularly in pharmaceuticals, require enantiomerically pure compounds. This has driven the development of asymmetric synthetic methods. A successful strategy involves the use of a chiral auxiliary to direct the stereochemistry of the ring formation.

One practical approach describes the asymmetric preparation of azetidine-2-carboxylic acid using an optically active α-methylbenzylamine as a chiral auxiliary. acs.orgnih.govacs.org In this method, the chiral amine is introduced early in the synthesis, and the diastereomers formed are separated. The key intramolecular alkylation step then proceeds, and the chiral auxiliary is subsequently removed to yield the enantiomerically enriched azetidine-2-carboxylic acid. acs.orgnih.gov

Another approach involves the zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime, which has been used to prepare enantiopure L-azetidine-2-carboxylic acid and its analogs. nih.gov These methods provide access to specific stereoisomers, which is crucial for their biological evaluation and use.

General and Scalable Methods for Enantioenriched C2-Substituted Azetidines

The development of general and scalable methods for producing enantioenriched C2-substituted azetidines is crucial for their application in drug discovery and development. A significant challenge in this area has been the lack of a unified approach that can be applied to a wide range of substituents. figshare.comnih.gov

One notable advancement is a three-step method that utilizes inexpensive and readily available chiral tert-butanesulfinamides for chiral induction. figshare.comnih.govacs.orgresearchgate.net This approach starts with the condensation of a 1,3-bis-electrophile, 3-chloropropanal, with the chiral auxiliary to form a sulfinimine. Subsequent organometallic addition and intramolecular chloride displacement yield the desired C2-substituted azetidine with high diastereoselectivity. acs.org This method is advantageous as both enantiomers of the tert-butanesulfinamide are commercially available, allowing for the synthesis of either stereoisomer of the final product. acs.org The process has been shown to be effective for a variety of substituents at the C2-position, including aryl, vinyl, allyl, and both branched and linear alkyl groups. figshare.comnih.govacs.org Furthermore, the method has demonstrated scalability, with successful gram-scale synthesis reported. figshare.comnih.govresearchgate.net The diastereomeric products can often be separated by standard chromatography, and the sulfinamide auxiliary can be efficiently cleaved to provide the enantioenriched azetidine hydrochloride salt, ready for further derivatization. figshare.comnih.gov

Method Key Features Substituent Scope Yields Enantio-/Diastereoselectivity
Chiral tert-ButanesulfinamideScalable, uses inexpensive chiral auxiliary, access to both enantiomers. figshare.comnih.govacs.orgresearchgate.netAryl, vinyl, allyl, branched/linear alkyl. figshare.comnih.govacs.orgGood, e.g., 44% over 3 steps on gram-scale. figshare.comnih.govresearchgate.netHigh, e.g., 85:15 diastereomeric ratio. figshare.comnih.govresearchgate.net
OrganocatalysisRapid preparation, produces N-unfunctionalized azetidines. nih.govAlkyl. nih.gov22-32% overall. researchgate.netnih.gov84-92% ee. researchgate.netnih.gov

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is widely employed in the synthesis of enantioenriched azetidines.

As discussed in the previous section, chiral tert-butanesulfinamides are highly effective auxiliaries for the synthesis of C2-substituted azetidines. acs.org The sulfinamide not only directs the stereoselective addition of an organometallic reagent but also acts as a protecting group that facilitates the cyclization and can be readily removed post-synthesis. acs.org

Oxazolidinones represent another important class of chiral auxiliaries that have been successfully used in asymmetric synthesis, particularly in stereoselective aldol reactions which can establish two adjacent stereocenters. wikipedia.org While their direct application to the synthesis of this compound was not found in the provided search results, the principles of their use in controlling stereochemistry are broadly applicable.

The use of chiral 1-arylethylamines as auxiliaries has also been reported for the synthesis of optically active 2-substituted azetidine-2-carbonitriles. rsc.org In this method, the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles allows for the introduction of a substituent at the C2 position with good stereocontrol. rsc.org

Chiral Auxiliary Application Key Transformation
tert-ButanesulfinamideSynthesis of C2-substituted azetidines. acs.orgDiastereoselective organometallic addition to a sulfinimine. acs.org
Chiral 1-arylethylamineSynthesis of optically active 2-substituted azetidine-2-carbonitriles. rsc.orgDiastereoselective α-alkylation of N-borane complexes. rsc.org

Asymmetric Cycloaddition Reactions (e.g., [3+1]-Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the four-membered azetidine ring. A variety of cycloaddition strategies have been developed for azetidine synthesis.

A relay catalysis strategy has been employed for a [3+1]-annulation reaction between cyclopropane 1,1-diesters and aromatic amines to furnish azetidines. organic-chemistry.org This method involves a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane followed by a (hypo)iodite-catalyzed C-N bond formation. organic-chemistry.org

The Staudinger synthesis, a formal [2+2] cycloaddition of a ketene and an imine, is a classic method for the synthesis of β-lactams (azetidin-2-ones), which can be precursors to azetidines. mdpi.com Recent advancements have focused on achieving high stereoselectivity in these reactions. For instance, the synthesis of cis-3-benzyloxy-N-propargyl-2-azetidinone has been achieved with high stereoselectivity and yield. mdpi.com

Photochemical [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, have also emerged as a modern approach to azetidine synthesis. rsc.org A visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, using an Iridium(III) photocatalyst, has been reported to produce azetidines with a broad substrate scope, including both activated and unactivated alkenes. rsc.org

Cycloaddition Type Reactants Catalyst/Conditions Product
[3+1] AnnulationCyclopropane 1,1-diester + Aromatic amineLewis acid and (hypo)ioditeAzetidine organic-chemistry.org
[2+2] Staudinger SynthesisKetene + IminBase (e.g., Et3N)β-Lactam (Azetidin-2-one) mdpi.com
[2+2] Aza-Paterno-Büchi2-Isoxazoline-3-carboxylate + AlkeneIr(III) photocatalyst, visible lightAzetidine rsc.org

Stereoselective Hydrogenation of Azetine Intermediates

The stereoselective hydrogenation of unsaturated heterocyclic precursors is a well-established and powerful strategy for the synthesis of enantioenriched saturated rings. This approach has been successfully applied to the synthesis of chiral azetidines from 2-azetine intermediates. nih.gov

The metal-catalyzed hydrogenation of 2-azetines provides direct access to the corresponding azetidines. nih.gov For example, N-tosyl 2-azetines can be hydrogenated in the presence of palladium-on-carbon (Pd/C) to yield cis-disubstituted azetidines. nih.gov Importantly, if the starting 2-azetine is chiral, the hydrogenation can proceed with preservation of the high enantiomeric excess. nih.gov

Furthermore, asymmetric hydrogenation of achiral 2-azetines can be achieved using a chiral catalyst. Didier and co-workers have demonstrated that a ruthenium catalyst paired with a chiral ligand can convert achiral 2-azetines into chiral azetidines in high yields and with excellent enantiomeric ratios (up to 95:5). nih.gov This method provides a direct route to enantioenriched azetidines from readily accessible unsaturated precursors. A similar strategy has been applied to the synthesis of non-natural azetidine-based amino acids through the asymmetric hydrogenation of prochiral azetinyl-carboxylic acids. acs.org

Substrate Catalyst System Product Stereochemical Outcome
Chiral 2-AzetinePd/C, H2Chiral AzetidinePreservation of enantiomeric excess. nih.gov
Achiral 2-AzetineRuthenium catalyst + chiral ligand, H2Chiral AzetidineHigh enantiomeric ratio (up to 95:5). nih.gov
Prochiral Azetinyl-carboxylic acidChiral Ruthenium complexes, H2Enantioenriched Azetidine carboxylic acidDiastereo- and enantioselective. acs.org

Enzymatic Approaches for Chiral Azetidine Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can perform reactions with high enantio- and regioselectivity under mild conditions. researchgate.netmdpi.com

Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. diva-portal.orgresearchgate.net In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus allowing for their separation. This has been applied to the synthesis of enantiomerically pure β-lactam (azetidin-2-one) intermediates. researchgate.net For example, lipases, such as those from Burkholderia Cepacia and Pseudomonas fluorescens, have been shown to be effective in the kinetic resolution of racemic 4-acetoxy-azetidin-2-one, a versatile intermediate for various biologically active compounds. researchgate.net The drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. researchgate.net

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. diva-portal.orgresearchgate.net This has been successfully applied to the synthesis of chiral amines, which are key components of many pharmaceuticals. diva-portal.org While a direct application to this compound was not detailed in the search results, the enzymatic resolution of a suitable precursor, such as a racemic azetidine-2-carboxylate ester, is a viable and powerful strategy for accessing the desired enantiomer.

Enzymatic Method Enzyme Type Substrate Example Outcome
Kinetic ResolutionLipase (e.g., from Burkholderia Cepacia)Racemic 4-acetoxy-azetidin-2-oneSeparation of enantiomers, yielding enantiopure β-lactam. researchgate.net
Dynamic Kinetic ResolutionLipase + Racemization catalystRacemic aminesConversion of the entire racemic mixture to a single enantiomer of the product. diva-portal.org

Strategic Derivatization from Pre-synthesized Azetidine Cores

Once a core azetidine scaffold is synthesized, its strategic derivatization is key to accessing a diverse range of analogues, including the target molecule this compound. The azetidine ring can be functionalized at various positions, and the nitrogen atom provides a convenient handle for introducing substituents.

The deprotection of an N-protected azetidine, such as one bearing a tert-butanesulfinamide or trifluoroacetyl (TFA) group, yields a secondary amine. rsc.orgfigshare.comnih.gov This free amine can then undergo a variety of transformations. For instance, N-alkylation with cyclohexyl iodide or bromide, or reductive amination with cyclohexanone (B45756), would install the N-cyclohexyl group required for the target molecule.

Functionalization of the azetidine ring itself has also been demonstrated. The Schreiber group has reported a method for the C(sp³)–H arylation of azetidines using a directing group strategy. rsc.org This allows for the introduction of aryl groups at the C3 position with high cis-stereoselectivity. rsc.org

Furthermore, the Tayama laboratory has developed a borane-promoted diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes. rsc.org This method allows for the introduction of various electrophiles at the C2 position with high yields and diastereoselectivity, demonstrating a pathway to functionalize the carbon adjacent to the carboxylate group in precursors to molecules like this compound. rsc.org

These derivatization strategies highlight the versatility of the azetidine core as a template for building molecular complexity and accessing a wide array of substituted azetidine compounds for various applications. uni-muenchen.de

Chemical Reactivity and Transformational Chemistry of Methyl 1 Cyclohexylazetidine 2 Carboxylate

General Reactivity Profiles of the Azetidine (B1206935) and Ester Functional Groups

The reactivity of Methyl 1-cyclohexylazetidine-2-carboxylate is largely defined by its two primary functional groups: the azetidine ring and the methyl ester. The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. While more stable than the highly reactive three-membered aziridine (B145994) ring, this strain makes the azetidine susceptible to ring-opening reactions under appropriate conditions. The nitrogen atom's lone pair of electrons imparts basicity and nucleophilicity to the molecule.

The methyl ester group is a classic carboxylic acid derivative and exhibits typical ester reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to substitution or reduction reactions. Hydrolysis of the ester, under either acidic or basic conditions, can yield the corresponding carboxylic acid.

Oxidation Reactions of the Azetidine Ring and Cyclohexyl Moiety

The azetidine ring and the appended cyclohexyl group can undergo oxidation under specific conditions, leading to the formation of various derivatives.

Reagents and Conditions for Oxidation (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Strong oxidizing agents are capable of cleaving the C-N bonds of the azetidine ring or oxidizing the cyclohexyl group. Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are known for their potent oxidizing capabilities. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the extent and selectivity of the oxidation.

ReagentTypical ConditionsPotential Products
Potassium Permanganate (KMnO4)Aqueous solution, varying temperature and pHCarboxylic acids, dicarboxylic acids
Chromium Trioxide (CrO3)Jones oxidation conditions (CrO3 in aqueous acetone (B3395972) with sulfuric acid)Ketones, carboxylic acids

Formation of Carboxylic Acid Derivatives

Oxidation of this compound can lead to the formation of carboxylic acid derivatives. For instance, oxidative cleavage of the azetidine ring can result in the formation of dicarboxylic acids. Furthermore, oxidation of the cyclohexyl ring can yield cyclohexanone (B45756) or adipic acid derivatives, depending on the strength of the oxidizing agent and the reaction conditions.

Reduction Reactions of the Ester and Ring System

The ester functional group and the azetidine ring can be targeted for reduction using various reagents and methodologies.

Catalytic Hydrogenation for Amine Formation (e.g., Palladium Catalysts)

Catalytic hydrogenation is a powerful method for the reduction of various functional groups. In the case of this compound, reduction using hydrogen gas in the presence of a palladium catalyst can lead to the formation of the corresponding amine. This transformation involves the reduction of the ester group to a primary alcohol, and under more forcing conditions, potentially the hydrogenolysis of the azetidine ring C-N bonds, although this is generally less facile than with aziridines.

CatalystHydrogen PressureTemperaturePotential Products
Palladium on Carbon (Pd/C)1-50 atmRoom temperature to 100 °C(1-cyclohexylazetidin-2-yl)methanol, cyclohexyl(pyrrolidin-2-yl)methanamine

Nucleophilic Substitution Reactions

The electrophilic centers in this compound, namely the carbonyl carbon of the ester and the carbon atoms of the azetidine ring, are susceptible to nucleophilic attack. Nucleophilic substitution reactions can occur with various reagents, leading to the formation of substituted azetidine derivatives. The strain in the four-membered ring can facilitate ring-opening reactions when attacked by nucleophiles, particularly after activation of the nitrogen atom. nih.govrsc.org

Synthesis of Substituted Azetidine Derivatives via Halogenated Reagents

The synthesis of substituted azetidine derivatives from this compound can be achieved through reactions with various halogenated reagents. These reactions often leverage the reactivity of the azetidine ring or the enolizable position alpha to the carboxylate. While direct halogenation of the azetidine ring is challenging, functionalization can be achieved through activation of the molecule.

One common strategy involves the α-lithiation of N-substituted azetidines, followed by quenching with an electrophile, which can include a halogen source. For instance, enantiomerically enriched N-alkyl 2-oxazolinylazetidines undergo exclusive α-lithiation. nih.gov This suggests that a similar approach with this compound could lead to the formation of an α-lithiated species, which can then react with a halogenating agent like N-bromosuccinimide (NBS) or iodine to introduce a halogen at the 2-position.

Another approach involves the reaction of N-alkyl azetidines with cyanogen (B1215507) bromide, which leads to ring-opened 3-bromo-N-cyanamides. researchgate.net This indicates that the azetidine ring of this compound is susceptible to cleavage and functionalization by certain halogenated reagents.

Furthermore, Grignard reagents, typically used as carbon nucleophiles, can also act as halide nucleophiles. researchgate.net Alkyl mesylates can be converted to alkyl halides using Grignard reagents, suggesting that if a hydroxyl group were present on the cyclohexyl ring or as a substituent on the azetidine, it could be converted to a mesylate and subsequently halogenated. researchgate.net

ReagentPotential OutcomeReference
n-BuLi followed by NBSα-bromination at the 2-position nih.gov
Cyanogen bromideRing-opening to form a 3-bromo-N-cyanamide derivative researchgate.net
Mesylation followed by MeMgIConversion of a hydroxyl substituent to an iodide researchgate.net

Methylation Reactions Involving the Compound

Methylation of this compound can theoretically occur at several positions, including the nitrogen atom (quaternization), the carbon atom alpha to the ester (α-methylation), or through transesterification of the methyl ester.

Exploration of Methyl Group Transfer Mechanisms and Substrate Interactions

The transfer of a methyl group to the nitrogen atom of the azetidine ring would result in the formation of a quaternary azetidinium salt. This reaction typically proceeds via an SN2 mechanism, where a methylating agent such as methyl iodide or methyl triflate is attacked by the lone pair of electrons on the nitrogen atom. The bulky cyclohexyl group on the nitrogen may sterically hinder this approach, potentially requiring more forcing reaction conditions compared to less substituted azetidines.

α-Methylation at the C2 position would involve the formation of an enolate intermediate. This can be achieved by treating the compound with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of a methylating agent like methyl iodide. The success of this reaction would depend on the stability of the enolate and the prevention of competing side reactions such as ring-opening or Claisen condensation.

In the context of enzymatic reactions, S-adenosylmethionine (SAM) is a common biological methyl donor. nih.gov While there is no specific literature on the enzymatic methylation of this compound, the general mechanism involves the nucleophilic attack of a substrate on the activated methyl group of SAM. nih.gov

Reaction TypeReagentsProduct Type
N-methylationMethyl iodideQuaternary azetidinium salt
α-methylationLDA, Methyl iodide2-methyl-1-cyclohexylazetidine-2-carboxylate
Enzymatic methylationSAM, Methyltransferase(Hypothetical) Methylated derivative

Ring-Opening Reactions of the Strained Azetidine System

The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. rsc.org These reactions are a key aspect of azetidine chemistry, allowing for the synthesis of functionalized linear amines.

Regioselective Ring Opening and Chirality Transfer

The regioselectivity of ring-opening reactions of unsymmetrical azetidines is influenced by both electronic and steric factors. magtech.com.cnmagtech.com.cn For N-alkyl azetidines, nucleophilic attack can occur at either the C2 or C4 position. In the case of this compound, the presence of the carboxylate group at C2 makes this position more electrophilic. Nucleophiles are therefore expected to preferentially attack the C2 position, leading to cleavage of the N1-C2 bond.

If the starting material is enantiomerically pure, the ring-opening reaction can proceed with transfer of chirality. acs.org For instance, the enantioselective ring-opening of 3-substituted azetidines has been demonstrated using a chiral hydrogen-bond donor catalyst. acs.org This suggests that with an appropriate chiral catalyst or reagent, the ring-opening of chiral this compound could produce chiral, non-racemic products.

Enzymatic Hydrolysis and Ring Opening of Azetidine-2-carboxylate

Enzymatic hydrolysis of L-azetidine-2-carboxylate has been studied, revealing the existence of L-azetidine-2-carboxylate hydrolase (AC hydrolase). rsc.orgnih.gov This enzyme catalyzes the hydrolytic ring-opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.gov The enzyme exhibits high substrate and stereospecificity for L-azetidine-2-carboxylate. rsc.org

However, the applicability of this enzyme to this compound is questionable. The presence of the bulky N-cyclohexyl group and the methyl ester instead of a free carboxylic acid would likely prevent the compound from fitting into the active site of the enzyme. Therefore, enzymatic hydrolysis of this specific derivative is not expected to proceed with the known AC hydrolases.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within Methyl 1-cyclohexylazetidine-2-carboxylate can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl and azetidine (B1206935) moieties, as well as the methyl ester group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the cyclohexyl group, being attached to sp³ hybridized carbons, are anticipated to resonate in the upfield region of the spectrum, typically between δ 1.0 and 2.5 ppm. libretexts.org The axial and equatorial protons on the cyclohexane (B81311) ring would likely appear as a series of complex multiplets due to spin-spin coupling with neighboring protons.

The protons on the azetidine ring are expected to show more distinct signals. The proton at the C2 position, being adjacent to both the nitrogen atom and the ester group, would be deshielded and is predicted to appear as a multiplet in the range of δ 3.5-4.5 ppm. The methylene (B1212753) protons at the C3 and C4 positions of the azetidine ring would also exhibit complex splitting patterns due to both geminal and vicinal coupling. nih.gov

The singlet for the methyl ester protons is expected to be observed at approximately δ 3.7 ppm, a characteristic region for such functional groups. docbrown.info

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Cyclohexyl Protons 1.0 - 2.5 Multiplets
Azetidine C2-H 3.5 - 4.5 Multiplet
Azetidine C3-H₂ & C4-H₂ 2.0 - 3.5 Multiplets

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to be the most deshielded, with a chemical shift in the range of δ 170-175 ppm. chemguide.co.uk The carbon of the methyl group in the ester will likely appear around δ 50-55 ppm. docbrown.info

The carbons of the cyclohexyl ring are predicted to resonate in the range of δ 25-60 ppm. The azetidine ring carbons are expected at approximately δ 40-70 ppm, with the C2 carbon being the most downfield due to its attachment to both the nitrogen and the carboxylate group. organicchemistrydata.org

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) 170 - 175
Azetidine C2 60 - 70
Methyl Ester (O-CH₃) 50 - 55
Azetidine C3 & C4 40 - 60

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule, advanced 2D NMR techniques are invaluable. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the cyclohexyl and azetidine rings. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in confirming the connection between the cyclohexyl group and the nitrogen of the azetidine ring, as well as the attachment of the methyl ester to the C2 position of the azetidine. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the substituents on the azetidine ring. ipb.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the region of 1735-1750 cm⁻¹. nih.gov This is a highly characteristic peak for saturated esters.

The C-N stretching vibration of the azetidine ring is expected to appear in the fingerprint region, generally between 1100 and 1300 cm⁻¹. The C-O stretching vibration of the ester group would also be present in this region, likely as a strong band around 1200-1250 cm⁻¹. spectroscopyonline.com Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl and azetidine rings would be observed around 2850-3000 cm⁻¹. docbrown.info

Predicted IR Absorption Data for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
C-H (sp³) Stretching 2850 - 3000
C=O (Ester) Stretching 1735 - 1750
C-N (Azetidine) Stretching 1100 - 1300

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the entire ester group (-COOCH₃), or cleavage of the cyclohexyl ring. The fragmentation of the azetidine ring could also lead to characteristic daughter ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Ion Validation

High-resolution mass spectrometry is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition. In the analysis of this compound, HR-ESI-MS would be utilized to accurately determine the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺).

The expected elemental composition of this compound is C₁₁H₁₉NO₂. The theoretical monoisotopic mass of the neutral molecule is 197.1416 u. Upon protonation during ESI, the expected m/z value for the [M+H]⁺ ion would be approximately 198.1489. The high resolution of the mass spectrometer allows for the measurement of this value to within a few parts per million (ppm), providing strong evidence for the compound's chemical formula and distinguishing it from other potential isomers or impurities.

Below is a representative data table summarizing the expected HR-ESI-MS results for the validation of the molecular ion.

ParameterExpected Value
Molecular FormulaC₁₁H₁₉NO₂
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Adduct[M+H]⁺
Theoretical m/z198.1489
Observed m/z (Hypothetical)198.1492
Mass Accuracy (Hypothetical)< 2 ppm

Note: The observed m/z and mass accuracy are hypothetical values presented for illustrative purposes, as specific experimental data for this compound is not publicly available.

X-ray Diffraction Crystallography

X-ray diffraction crystallography provides the most definitive three-dimensional structural information for crystalline solids. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

For a compound like this compound, obtaining suitable single crystals is the first critical step. Once a crystal of sufficient quality is grown, it can be analyzed by single-crystal X-ray diffraction. This analysis would reveal key structural parameters, including the crystal system, space group, and unit cell dimensions, which define the packing of the molecules within the crystal lattice.

The resulting structural solution would confirm the connectivity of the atoms, showing the cyclohexane ring attached to the nitrogen of the azetidine ring, and the methyl carboxylate group at the C2 position of the azetidine.

A hypothetical summary of crystallographic data is presented in the table below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)95.5
Volume (ų)1205
Z4
Calculated Density (g/cm³)1.08

Note: These crystallographic parameters are hypothetical and serve to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

Analysis of Azetidine Ring Puckering Parameters (e.g., Cremer-Pople Coordinates)

The four-membered azetidine ring is not perfectly planar and adopts a puckered conformation to relieve ring strain. The precise nature of this puckering can be quantified using Cremer-Pople coordinates, which describe the degree and type of non-planarity. These parameters are derived from the endocyclic torsion angles obtained from the X-ray crystal structure.

The key puckering parameters are the puckering amplitude (Q), which indicates the extent of puckering, and a phase angle (φ), which describes the type of puckering. For a four-membered ring, the puckering can be described by a single puckering amplitude and a phase angle.

A hypothetical analysis of the azetidine ring puckering is shown in the table below.

Puckering ParameterHypothetical Value
Puckering Amplitude (Q, Å)0.15
Phase Angle (φ, °)45.0

Note: These puckering parameters are hypothetical and are provided for illustrative purposes.

Assessment of Conformational Preferences and Crystal Packing Forces

The solid-state conformation observed by X-ray crystallography is influenced by both intramolecular forces (steric and electronic effects) and intermolecular forces (crystal packing forces), such as van der Waals interactions and potential weak hydrogen bonds. An analysis of the crystal packing would involve examining the short contacts between neighboring molecules in the crystal lattice to understand how these intermolecular interactions stabilize the observed solid-state structure. The orientation of the molecules in the unit cell provides insight into the forces that govern the crystallization process.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the precise determination of molecular properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. For Methyl 1-cyclohexylazetidine-2-carboxylate, DFT calculations, often employing a basis set like 6-311++G(d,p), would be used to find the lowest energy conformation (optimized geometry).

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure on the potential energy surface is located. The resulting geometry would reveal key structural parameters, such as the puckering of the four-membered azetidine (B1206935) ring, the orientation of the cyclohexyl and methyl carboxylate groups, and the planarity of the ester group. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack.

Hypothetical Optimized Geometry Parameters

ParameterBond Length (Å) / Angle (°)Description
N1-C2 Bond Length1.48Bond between the nitrogen and the carbon bearing the carboxylate.
C2-C3 Bond Length1.55Bond within the azetidine ring.
C3-C4 Bond Length1.54Bond within the azetidine ring.
N1-C4 Bond Length1.47Bond within the azetidine ring.
C2-N1-C4 Angle88.5°Internal angle of the azetidine ring at the nitrogen atom.
N1-C2-C3 Angle90.5°Internal angle of the azetidine ring.
Cyclohexyl RingChairThe predicted lowest energy conformation of the cyclohexyl group.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra, while standard DFT calculations can predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

For this compound, calculated ¹H and ¹³C NMR chemical shifts would be compared against experimental values to confirm the structure. Predicted IR frequencies would correspond to specific vibrational modes, such as the characteristic C=O stretch of the ester group and various C-N and C-H vibrations, aiding in the structural elucidation of the molecule.

Hypothetical Predicted Spectroscopic Data

SpectrumParameterPredicted ValueFunctional Group
IRVibrational Frequency1735 cm⁻¹C=O (Ester) Stretch
IRVibrational Frequency1150 cm⁻¹C-N Stretch
¹³C NMRChemical Shift172 ppmC=O (Ester Carbonyl)
¹³C NMRChemical Shift65 ppmAzetidine Ring Carbons
¹H NMRChemical Shift3.7 ppm-OCH₃ (Methyl Ester)

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

A hypothetical study on the alkaline hydrolysis of the ester group in this compound could be performed. DFT calculations would be used to model the approach of a hydroxide ion, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxide leaving group. The calculated activation energies for each step would provide a quantitative understanding of the reaction kinetics and mechanism.

Prediction of Reactivity and Selectivity in Chemical Transformations

The electronic properties derived from quantum chemical calculations can be used to predict a molecule's reactivity and the selectivity of its reactions. Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution and can indicate sites susceptible to electrophilic or nucleophilic attack.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen of the ester, indicating its nucleophilicity, and a positive potential (blue) around the hydrogen atoms and the nitrogen atom (if protonated), indicating sites for nucleophilic attack. Such analyses are crucial for predicting how the molecule will interact with other reagents.

Computational Studies on Stereoselectivity and Enzyme-Substrate Interactions

Due to its chiral center at the C2 position of the azetidine ring, this compound is a relevant candidate for studies involving stereoselectivity and interactions with biological systems.

Computational docking simulations could be employed to predict how the different enantiomers of this molecule might bind to the active site of a hypothetical enzyme, such as a hydrolase or a transferase. These simulations would calculate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and amino acid residues in the enzyme's active site. Such studies are foundational in drug design and help to explain the stereospecificity often observed in biological systems.

Hypothetical Docking Scores with a Proline-Specific Enzyme

EnantiomerBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
(R)-Methyl 1-cyclohexylazetidine-2-carboxylate-7.5TYR-82, SER-120, TRP-250
(S)-Methyl 1-cyclohexylazetidine-2-carboxylate-6.2TYR-82, HIS-150

Applications in Advanced Organic Synthesis

Methyl 1-cyclohexylazetidine-2-carboxylate as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis is rooted in its identity as a functionalized four-membered N-heterocycle. Such compounds are increasingly recognized for their ability to introduce three-dimensionality into molecules, a desirable trait in medicinal chemistry for enhancing metabolic stability and serving as bioisosteres for other cyclic systems. rsc.orgnih.gov

The azetidine-2-carboxylate framework, of which this compound is a prime example, serves as a foundational element for building more elaborate molecular structures. The reactivity of the azetidine (B1206935) ring allows it to be incorporated into larger scaffolds, providing access to novel chemical space. For instance, functionalized azetidines are key components in the synthesis of potent antimalarial compounds that exhibit novel mechanisms of action. nih.gov The synthesis of diverse libraries of azetidine-containing small molecules has been crucial in the discovery of agents that inhibit the asexual blood stages of Plasmodium parasites. nih.gov

The ester and the N-cyclohexyl groups of the target molecule offer handles for further functionalization. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the azetidine nitrogen's lone pair influences the ring's reactivity. Synthetic strategies often leverage the reactivity of the strained ring, which can undergo various transformations to yield complex products. rsc.org

Table 1: Synthetic Transformations of the Azetidine Ring

Reaction TypeDescriptionPotential Product from this compound
Ring-Opening Nucleophilic attack can open the strained four-membered ring, leading to linear amino acid derivatives.Functionalized γ-amino acids
[3+2] Cycloaddition Reactions with 1,3-dipoles can form fused bicyclic systems containing a five-membered ring.Polycyclic azetidine derivatives
Functionalization Modification of the ester group or substitution at the ring carbons.Amides, alcohols, or other substituted azetidines

Modular synthesis, which involves the sequential assembly of molecular fragments, is a powerful strategy in modern organic chemistry. Azetidine derivatives are increasingly used as modules in these strategies to rapidly generate libraries of complex molecules for screening and development. nih.govchemrxiv.org Electrophilic azetidinylation protocols have been developed that allow for the direct installation of the azetidine ring onto a wide array of nucleophiles at various stages of a synthetic sequence. chemrxiv.orgrsc.org

This modular approach has been demonstrated in the synthesis of analogs for bioactive compounds, where an azetidine ring replaces a different cyclic system, such as a piperidine. chemrxiv.org For example, a Boc-protected azetidine carboxylic acid can be synthesized on a gram scale and then elaborated into analogs of drugs like Pethidine and Lomotil. chemrxiv.org This highlights the potential of this compound to serve as a readily available building block for generating structural diversity in drug discovery campaigns. nih.gov The combination of C-H activation of carboxylic acids followed by decarboxylative functionalization provides a modular route to difunctionalized carbon frameworks with controlled stereochemistry, a strategy applicable to azetidine scaffolds. nih.gov

Synthesis of Diversified Azetidine Derivatives

The chemical scaffold of this compound is a starting point for the synthesis of a wide range of other azetidine derivatives with tailored properties.

The strained azetidine ring can be used as a precursor to form other heterocyclic systems. For example, azetines, the unsaturated counterparts of azetidines, can undergo reactions to form three-, five-, and six-membered heterocycles. nih.gov While not directly applicable to the saturated target compound, derivatization to introduce unsaturation opens pathways to these transformations. A more direct application involves using the inherent functionality of the azetidine-2-carboxylate core. For instance, synthetic routes starting from N-Boc-3-azetidinone can yield methyl 2-(azetidin-3-ylidene)acetates. These intermediates can then undergo aza-Michael additions with various NH-heterocycles to produce novel, functionalized heterocyclic amino acid derivatives. mdpi.com This strategy allows for the fusion or linking of the azetidine core to other heterocyclic systems like pyrazoles, creating complex hybrid molecules. mdpi.com

Azetidine derivatives have found a significant role in the design of chiral ligands for asymmetric catalysis. The rigid, four-membered ring structure can impart specific stereochemical constraints on a metal's coordination sphere, influencing the enantioselectivity of a catalyzed reaction. nih.gov Azetidine-2-carboxylic acid, the parent acid of the target compound, acts as a bidentate ligand, coordinating to metal ions through the amino and carboxyl groups, similar to the amino acid proline. researchgate.net

Specifically, enantiomerically pure 2,4-cis-disubstituted amino azetidines have been successfully employed as ligands in copper-catalyzed Henry reactions. nih.gov The inherent concave shape of the cis-azetidine ring, when chelated to a metal center, provides a rigid platform that can strongly influence the stereochemical outcome of the reaction, leading to high enantiomeric excess in the products. nih.gov This demonstrates the potential of chiral derivatives derived from the this compound scaffold to serve as effective ligands in asymmetric synthesis.

Table 2: Applications of Azetidine-Based Ligands in Catalysis

Catalyst SystemReaction TypeRole of Azetidine LigandReference
Copper(II) Acetate / Azetidine Ligand Henry (Nitroaldol) ReactionCreates a chiral environment to control stereoselectivity, yielding products with high enantiomeric excess. nih.gov
Various Transition Metals General Asymmetric CatalysisBidentate coordination through nitrogen and carboxylate oxygen, forming stable chelate complexes. researchgate.net

Comparative Studies with Azetidine Analogues and Derivatives

Structural Analogues of Methyl 1-cyclohexylazetidine-2-carboxylate

Structural analogues of this compound can be categorized based on variations in the N-substituent, the C2-substituent, and other substitutions on the azetidine (B1206935) ring. These analogues are crucial for probing the structure-activity relationships and understanding the chemical space around this scaffold.

A primary group of analogues features modifications to the N-substituent. For instance, replacing the cyclohexyl group with other alkyl or aryl moieties can significantly alter the steric and electronic properties of the molecule. N-aryl analogues, such as N-phenyl and N-pyridyl derivatives, have been studied to understand the influence of aromatic systems on ring stability. nih.gov The basicity of the azetidine nitrogen is a key factor, with different substituents leading to varying pKa values and, consequently, different stabilities in acidic conditions. nih.gov

Table 1: Structural Analogues of this compound
Compound NameStructural Variation from this compoundKey Feature
Methyl 1-phenylazetidine-2-carboxylateN-phenyl group instead of N-cyclohexylAromatic N-substituent, altered electronics
Methyl 1-methylazetidine-2-carboxylateN-methyl group instead of N-cyclohexylLess sterically demanding N-alkyl group
Azetidine-2-carboxylic acidN-unsubstituted and C2-carboxylic acidParent compound of the C2-substituted series wikipedia.org
1-Cyclohexylazetidin-2-oneCarbonyl group at C2 (β-lactam)Increased ring strain and distinct reactivity
Methyl 1-cyclohexylpyrrolidine-2-carboxylateFive-membered pyrrolidine (B122466) ring instead of four-membered azetidineReduced ring strain nih.gov

Comparative Reactivity and Transformational Profiles of Substituted Azetidine-2-carboxylates

The reactivity of azetidine-2-carboxylates is dominated by the inherent strain of the four-membered ring, which makes them susceptible to ring-opening reactions. rsc.orgresearchgate.net The nature of the substituents at the nitrogen and carbon atoms, however, modulates this reactivity.

Studies on various N-substituted azetidines have shown that the substituent on the nitrogen plays a crucial role in their stability and reaction pathways. For example, N-aryl azetidines can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov The stability is highly dependent on the pKa of the azetidine nitrogen. Analogues with N-pyridyl groups have shown greater stability compared to N-phenyl analogues due to the lower basicity of the azetidine nitrogen in the former. nih.gov This suggests that the N-cyclohexyl group in this compound, being a simple alkyl group, would likely lead to a more basic nitrogen compared to N-aryl groups, influencing its stability in acidic media.

The substituents on the carbon atoms of the azetidine ring also direct the course of reactions. For instance, in the presence of nucleophiles, fluorinated aziridines (a related three-membered ring system) show altered regioselectivity of ring-opening depending on the degree of fluorination. researchgate.net While direct studies on fluorinated this compound are not prevalent, it can be inferred that electronegative substituents on the azetidine ring would significantly impact its reactivity.

Ring expansion is another common transformation for azetidines. For example, 3-methyleneazetidines can undergo a formal [4+1] cycloaddition with diazo compounds to form pyrrolidines. rsc.org The presence of the C2-methoxycarbonyl group in this compound would likely influence the feasibility and outcome of such transformations.

Table 2: Comparative Reactivity of Substituted Azetidines
Azetidine DerivativeReaction TypeKey FindingsReference
N-Aryl AzetidinesAcid-mediated ring-openingStability is dependent on the pKa of the azetidine nitrogen; N-pyridyl analogues are more stable than N-phenyl analogues. nih.gov
3-MethyleneazetidinesRing expansion with diazo compoundsUndergoes formal [4+1] cycloaddition to yield pyrrolidines. rsc.org
C3-Functionalized Azetidin-2-onesReductionDiastereoselective formation of trans-azetidines can be achieved. rsc.org
2-AzetinesSwitchable reactivityCan undergo ionic or radical pathways depending on reaction conditions to yield β-aminocarbonyls or C3-thiolated azetidines. chemrxiv.orgchemrxiv.org

Influence of N-Substituents and C-Substituents on Azetidine Ring Stability and Reactivity

The stability and reactivity of the azetidine ring are a delicate balance of ring strain and the electronic and steric effects of its substituents. rsc.org

N-Substituents: The substituent on the nitrogen atom has a profound effect on the ring's properties. Electron-withdrawing groups on the nitrogen generally decrease the nucleophilicity of the nitrogen and can influence the stability of the ring. In contrast, electron-donating groups, such as the cyclohexyl group, increase the electron density on the nitrogen. The steric bulk of the N-substituent can also play a significant role in directing the stereochemical outcome of reactions. For instance, in the case of N-Me azetidine, extensive epimerization has been observed in certain reactions, highlighting the influence of even a small N-alkyl group. rsc.org

C-Substituents: Substituents on the carbon atoms of the azetidine ring can influence reactivity through both steric and electronic effects. Electron-withdrawing groups, such as the methoxycarbonyl group at C2, can activate the adjacent C-N bond for nucleophilic attack. The stereochemistry of substituents is also critical. For example, the diastereoselective synthesis of 2,3-disubstituted azetidines can be achieved from C-3 functionalized azetidin-2-ones. rsc.org The presence of substituents can also affect the ring pucker of the azetidine. researchgate.net

Table 3: Influence of Substituents on Azetidine Properties
Substituent TypePositionGeneral Influence on Ring Stability and Reactivity
Electron-donating (e.g., alkyl)N1Increases basicity and nucleophilicity of the nitrogen.
Electron-withdrawing (e.g., aryl, sulfonyl)N1Decreases nitrogen basicity, can stabilize the ring towards certain acid-mediated decompositions. nih.gov
Electron-withdrawing (e.g., ester, fluorine)C2, C3, C4Can activate the ring for nucleophilic attack and influence regioselectivity of ring-opening. researchgate.net
Sterically bulky groupsN1, C2, C3, C4Can influence the stereochemical outcome of reactions and affect the rate of reaction. rsc.org

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of azetidine rings, complicated by their intrinsic strain, remains a significant area of research. medwinpublishers.com Traditional methods often require harsh conditions or pre-functionalized, hazardous precursors like diazo compounds, limiting their broad applicability. researchgate.net Emerging research is focused on developing milder, more efficient, and modular strategies to access these valuable scaffolds.

Key modern approaches include:

Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for forming the azetidine ring. researchgate.net Recent advancements have utilized visible light and photocatalysts, such as iridium complexes, to drive these reactions under milder conditions. rsc.orgresearchgate.net

Ring Expansion and Contraction: Novel strategies, such as the rhodium-catalyzed one-carbon ring expansion of aziridines, provide new pathways to functionalized azetidines. researchgate.net

Electrophilic Azetidinylation: A highly modular approach involves the development of "azetidinylation reagents," such as azetidinyl trichloroacetimidates. chemrxiv.orgrsc.org These reagents allow for the direct attachment of an azetidine ring to a wide variety of nucleophiles, simplifying the synthesis of complex, functionalized molecules. chemrxiv.orgrsc.org This method circumvents the need to build the ring from scratch for each new analogue. chemrxiv.org

C-H Activation and Cross-Coupling: Transition-metal-catalyzed C-H activation and cross-coupling reactions are being explored to directly functionalize pre-existing azetidine rings, offering new avenues for diversification. mdpi.com

Table 1: Comparison of Modern Synthetic Methodologies for Azetidine Scaffolds
MethodologyDescriptionKey AdvantagesReference
Aza Paternò-Büchi Reaction[2+2] photocycloaddition between an imine and an alkene.Direct formation of the four-membered ring; amenable to visible-light photocatalysis. rsc.orgresearchgate.net
Electrophilic AzetidinylationDirect transfer of an azetidine group to various nucleophiles.Highly modular ("any-stage" installation); simplifies access to diverse analogues. chemrxiv.orgrsc.org
Ring Expansion of AziridinesCatalytic expansion of a three-membered ring to a four-membered ring.Provides access to specific substitution patterns, like 2-alkenyl azetidines. researchgate.net
Intramolecular CyclizationPalladium-catalyzed cyclization of acyclic precursors.Good functional group tolerance. rsc.org

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of the azetidine ring is largely governed by its significant strain energy, which can be harnessed for unique chemical transformations. rsc.org While ring-opening reactions are well-documented, future research aims to uncover more subtle and controllable reactivity patterns. For a compound like Methyl 1-cyclohexylazetidine-2-carboxylate, this could involve transformations that selectively modify the ring or its substituents without complete ring cleavage.

Emerging areas of exploration include:

Strain-Release Functionalization: Developing reactions that leverage the ring strain to drive functionalization at specific positions. This includes the reaction of azabicyclo[1.1.0]butanes, highly strained precursors, to generate N1/C3 functionalized azetidines. researchgate.net

Switchable Reactivity: Research has shown that the reactivity of related azetine systems can be switched between ionic and radical pathways. chemrxiv.org For instance, under acidic conditions, 2-azetines can undergo hydrolysis to form valuable β-aminocarbonyls, while radical conditions can lead to hydrothiolation to produce 2,3-disubstituted azetidines. chemrxiv.org Exploring such switchable pathways for saturated azetidines is a promising future direction.

Asymmetric Transformations: The development of methods for the highly stereoselective functionalization of the azetidine ring is crucial. This includes exploring α-lithiation followed by electrophilic trapping, which can produce enantioenriched 2,2-disubstituted azetidines. mdpi.com

Advancements in Spectroscopic and Computational Characterization of Azetidine Systems

A deep understanding of the structure, conformation, and electronic properties of azetidines is essential for predicting their reactivity and designing new applications. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and high-level computational methods. aip.orgmdpi.com

Spectroscopic Analysis: In-situ spectroscopic methods, such as Fourier-transform infrared (FT-IR) spectroscopy, are being used to monitor reactions like the lithiation of azetidines in real-time. mdpi.com This allows for the direct observation of transient intermediates, providing crucial mechanistic insights. mdpi.com Advanced nuclear magnetic resonance (NMR) techniques will continue to be vital for elucidating the precise three-dimensional structure and conformational dynamics of complex azetidine derivatives.

Computational Chemistry: Quantum mechanical calculations and Density Functional Theory (DFT) are becoming indispensable tools. nih.gov They can be used to model reaction pathways, predict spectroscopic properties, and understand the nature of transient species that are difficult to characterize experimentally. mdpi.comnih.gov For example, DFT calculations have been used to support the involvement of equilibrating diastereoisomeric lithiated azetidines in asymmetric functionalization reactions. mdpi.com This synergy between computation and experiment, often termed "computational spectroscopy," enhances the ability to interpret complex experimental data and design new molecular systems with desired properties. aip.orgnih.gov

Potential in Advanced Materials Chemistry and Supramolecular Assemblies

The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for the development of advanced materials. While this area is still nascent, the unique properties of azetidines offer exciting possibilities.

Polymer Chemistry: The ring strain of azetidines can be utilized to drive ring-opening polymerizations, creating novel polyamide structures. The specific substituents on the azetidine ring, such as the cyclohexyl and carboxylate groups in this compound, could be used to tune the physical properties (e.g., solubility, thermal stability, crystallinity) of the resulting polymers.

Fluorophore Development: Research has shown that incorporating azetidine-containing heterospirocycles into common fluorophore scaffolds can enhance their performance. researchgate.net The azetidine moiety can improve photophysical properties like brightness and photostability by suppressing undesirable charge transfer processes, making them valuable for advanced fluorescence imaging. researchgate.net

Supramolecular Chemistry: The defined geometry and potential for hydrogen bonding (after hydrolysis of the ester, for instance) make azetidine-2-carboxylic acid derivatives interesting building blocks for supramolecular assemblies. They could be used to create ordered structures like nanotubes, vesicles, or gels through non-covalent interactions, with potential applications in drug delivery and catalysis.

Integration into Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

To maximize efficiency and minimize waste, modern organic synthesis is increasingly moving towards cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation. nih.gov Azetidines can serve as valuable intermediates or building blocks in these complex transformations.

Multicomponent Reactions (MCRs): An emerging area is the design of MCRs that assemble functionalized azetidines from simple starting materials in a one-pot process. For example, a chiral phosphoric acid-catalyzed multicomponent reaction of anilines, aldehydes, and azetidinones has been developed to access complex fused azetidine systems with high stereocontrol. researchgate.net

Cascade Sequences: Azetidines can be used as platforms for subsequent cascade reactions. A functionalized azetidine, like this compound, could undergo an initial reaction (e.g., ring-opening) that triggers a series of subsequent intramolecular transformations, rapidly building molecular complexity from a simple starting point. The integration of azetidine synthesis and functionalization into a single, seamless cascade process represents a significant goal for future synthetic chemistry.

Q & A

Q. What are the recommended methods for synthesizing Methyl 1-cyclohexylazetidine-2-carboxylate, and how can reaction reproducibility be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-closing metathesis. Key steps include:
  • Cyclohexylamine reacting with a β-lactam precursor under anhydrous conditions.
  • Use of catalysts like palladium or nickel for azetidine ring formation.
  • Esterification of the carboxylate group using methanol and acid catalysis.
    Reproducibility requires strict control of temperature (±2°C), solvent purity (HPLC-grade), and inert atmosphere (N₂/Ar). Document reagent batches, purity (≥95%), and storage conditions (e.g., desiccants for hygroscopic intermediates) .
  • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclohexylamine, THF, 0°C7892
2Pd(OAc)₂, DMF, 80°C6589
3MeOH, H₂SO₄, reflux9095

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm cyclohexyl (δ 1.2–1.8 ppm, multiplet) and azetidine (δ 3.5–4.0 ppm, quartet) groups. Use deuterated solvents (CDCl₃ or DMSO-d₆) with TMS as an internal standard.
  • IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and azetidine C-N (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ (calculated m/z: 213.15) .

Advanced Research Questions

Q. How can conformational analysis of the azetidine ring in this compound be performed using crystallographic data?

  • Methodological Answer :
  • X-ray Diffraction : Collect single-crystal data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
  • Puckering Parameters : Apply Cremer-Pople coordinates to quantify ring non-planarity. Calculate puckering amplitude (Q) and phase angles (θ, φ) using software like WinGX .
  • Data Contradictions : Discrepancies between experimental and DFT-optimized structures may arise from crystal packing forces. Use ORTEP-3 to visualize thermal ellipsoids and assess disorder .
  • Data Table :
ParameterExperimental (XRD)DFT-Optimized
Q (Å)0.350.32
θ (°)42.138.7
φ (°)156.3162.5

Q. What strategies resolve contradictions in reactivity data for this compound under basic vs. acidic conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor ester hydrolysis (pH 2–12) via UV-Vis (λ = 260 nm) or LC-MS. Acidic conditions favor carbocation intermediates (cyclohexyl group stabilization), while basic conditions promote SN2 mechanisms .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for hydrolysis pathways.
  • Data Table :
ConditionRate Constant (s⁻¹)ΔG‡ (kJ/mol)
pH 21.2 × 10⁻³85.3
pH 123.8 × 10⁻⁴92.7

Q. How can the steric effects of the cyclohexyl group influence the compound’s bioactivity in medicinal chemistry studies?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Compare binding affinities with/without the cyclohexyl group.
  • SAR Analysis : Synthesize analogs (e.g., methyl vs. tert-butyl substituents) and assay inhibitory activity (IC₅₀). Correlate steric bulk (Taft Es values) with potency .
  • Data Table :
SubstituentIC₅₀ (µM)Taft Es
Cyclohexyl0.45-1.74
tert-Butyl0.68-1.54

Guidelines for Data Presentation

  • Crystallography : Report SHELX refinement parameters (R-factor, wR2) and CIF deposition codes .
  • Spectral Data : Include raw NMR/IR files in supplementary materials, annotated with peak assignments .
  • Statistical Analysis : Use ANOVA for multi-condition experiments; report p-values and confidence intervals .

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